molecular formula C15H22N2O2 B1522816 tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate CAS No. 1269152-71-7

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate

Cat. No. B1522816
CAS RN: 1269152-71-7
M. Wt: 262.35 g/mol
InChI Key: JRYYOMGORGXDCZ-UHFFFAOYSA-N
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Description

“tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .


Molecular Structure Analysis

The SMILES string for this compound is CC(C)(C)OC(=O)NCc1ccc2NCCCc2c1 . This represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group in aniline compounds during chemical reactions, allowing for further functionalization without affecting the amine group.

Preparation of Tetrasubstituted Pyrroles

The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant potential in pharmaceuticals and materials science due to their diverse biological activities and electronic properties.

Material Science Research

In material science, tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate is explored for its role in developing new polymeric materials. Its unique structure could lead to polymers with novel properties for industrial applications .

Chemical Synthesis

This compound is a valuable reagent in chemical synthesis, particularly in the construction of complex organic molecules. Its stability and reactivity make it suitable for multi-step synthetic procedures .

Chromatography

Researchers use this compound in chromatography as a standard or reference compound to help identify and quantify other substances in a mixture .

Analytical Chemistry

In analytical chemistry, it’s used for method development and validation studies. Its well-defined structure and properties provide a benchmark for testing analytical techniques .

Safety and Hazards

This compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-6-7-13-12(9-11)5-4-8-16-13/h6-7,9,16H,4-5,8,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYOMGORGXDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate

CAS RN

1269152-71-7
Record name tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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